molecular formula C13H10N2O4 B3055423 Phenyl N-(4-nitrophenyl)carbamate CAS No. 6465-01-6

Phenyl N-(4-nitrophenyl)carbamate

Cat. No. B3055423
CAS RN: 6465-01-6
M. Wt: 258.23 g/mol
InChI Key: SMRCVOHHIZIIEY-UHFFFAOYSA-N
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Description

Phenyl N-(4-nitrophenyl)carbamate is a chemical compound with the CAS Number: 6465-01-6 . It has a molecular weight of 258.23 and is typically in the form of a powder .


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas, which includes Phenyl N-(4-nitrophenyl)carbamate. This method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .


Molecular Structure Analysis

The asymmetric unit of Phenyl N-(4-nitrophenyl)carbamate contains two independent molecules. The dihedral angle between the aromatic rings is 48.18 (14) in one molecule and 45.81 (14) in the other . The mean plane of the carbamate N—C(=O)—O group is twisted slightly from the attached benzene and phenyl rings .


Chemical Reactions Analysis

The reactions of Phenyl N-(4-nitrophenyl)carbamate with a series of phenoxide anions have been subjected to a kinetic investigation . In the crystal, molecules are linked to one another by N—H···O and C—H···π interactions .


Physical And Chemical Properties Analysis

Phenyl N-(4-nitrophenyl)carbamate has a melting point of 158-159 degrees Celsius . It is a powder at room temperature . Its Inchi Code is 1S/C13H10N2O4/c16-13(19-12-4-2-1-3-5-12)14-10-6-8-11(9-7-10)15(17)18/h1-9H, (H,14,16) .

Scientific Research Applications

1. Synthesis and Coupling in Organic Chemistry

Phenyl N-(4-nitrophenyl)carbamate is utilized in the synthesis of complex organic compounds. For instance, Matthews, Pouton, and Threadgill (1995) synthesized derivatives from a monofunctionalized porphyrin using 4-Nitrophenyl N-[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]carbamate, demonstrating its utility in coupling with peptide derivatives (Matthews, Pouton, & Threadgill, 1995).

2. Biochemical Applications

In biochemistry, derivatives of Phenyl N-(4-nitrophenyl)carbamate, such as N-Butyl-N-methyl-4-nitrophenyl carbamate, are investigated for their inhibitory effects on enzymes. Fourneron et al. (1991) studied the impact of this compound on human bile-salt-dependent lipase, revealing its potential as a mechanism-based inhibitor (Fourneron, Abouakil, Chaillan, & Lombardo, 1991).

3. Photolabile Protecting Groups in Chemistry

In the field of photolabile protecting groups, N-Methyl-N-(o-nitrophenyl)carbamates, closely related to Phenyl N-(4-nitrophenyl)carbamate, have been used. Loudwig and Goeldner (2001) demonstrated their effectiveness as photoremovable alcohol protecting groups, highlighting their utility in various chemical synthesis processes (Loudwig & Goeldner, 2001).

4. Catalysis in Organic Reactions

Phenyl N-(4-nitrophenyl)carbamate plays a role in catalysis, particularly in the basic hydrolyses of carbamates. Broxton, Christie, and Mannas (1988) explored the catalytic activity of micelles on carbamate hydrolyses, including methyl N-methyl-N-(4'-nitrophenyl) carbamate (Broxton, Christie, & Mannas, 1988).

5. Metabolism Studies

Investigating the metabolism of N:N-dialkyl carbamates, Hodgson and Casida (1961) conducted studies on N:N-Dimethyl- p -nitrophenyl carbamate, a compound structurally similar to Phenyl N-(4-nitrophenyl)carbamate. Their research sheds light on how such compounds are metabolized in biological systems (Hodgson & Casida, 1961).

Safety and Hazards

Phenyl N-(4-nitrophenyl)carbamate is associated with several hazard statements including H302, H315, H319, and H335 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Mechanism of Action

Target of Action

Phenyl N-(4-nitrophenyl)carbamate, like many other carbamates, is designed to interact with specific targets in the body. The primary targets are usually enzymes or receptors . The carbamate functionality of the compound allows it to modulate inter- and intramolecular interactions with these target enzymes or receptors .

Mode of Action

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Biochemical Pathways

Carbamates in general play a significant role in a wide spectrum of metabolic pathways . For instance, a carbamate derived from the aminoimidazole is an intermediate in the biosynthesis of inosine, whose metabolism led to advances in immunotherapy .

Pharmacokinetics

Carbamates are known for their chemical stability and capability to permeate cell membranes . This makes them widely utilized as a peptide bond surrogate in medicinal chemistry . Carbamates have also been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Result of Action

For instance, some carbamates have shown promising antibacterial and antifungal activity .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of carbamates .

properties

IUPAC Name

phenyl N-(4-nitrophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(19-12-4-2-1-3-5-12)14-10-6-8-11(9-7-10)15(17)18/h1-9H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRCVOHHIZIIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462370
Record name phenyl 4-nitrophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl N-(4-nitrophenyl)carbamate

CAS RN

6465-01-6
Record name phenyl 4-nitrophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Phenyl chloroformate (1.08 mol) was added dropwise at a temperature <20° C. to a stirring solution of 4-nitrobenzenamine (1.02 mol) in DMA (500 ml) on ice and the mixture was stirred overnight. The mixture was poured into water (1000 ml), stirred till a homogenously suspension and filtered off, yielding phenyl (4-nitrophenyl)carbamate (intermediate 1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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